Cas no 7149-65-7 (Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)

Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- (S)-Ethyl 5-oxopyrrolidine-2-carboxylate
- L-PYROGLUTAMIC ACID ETHYL ESTER
- Ethyl L-pyroglutamate
- (S)-(+)-5-Ethylcarboxyl-2-pyrrolidinone
- Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate
- (+)-L-Pyroglutamic acid ethyl ester
- ethyl (2S)-5-oxopyrrolidine-2-carboxylate
- Ethyl (S)-2-pyrrolidone-5-carboxylate
- H-Pyr-OEt
- Ethyl 5-oxo-L-prolinate
- 5-Oxo-proline ethyl ester
- L(+)-Pyroglutamic acid ethyl ester
- Ethyl pyroglutamate
- 1PS59ES316
- L-(+)-Pyroglutamic acid ethyl ester
- Ethyl pidolate
- (S)-(+)-2-Pyrrolidinone-5-carboxylic acid ethyl ester
- HY-40269
- Q-101629
- AKOS005259612
- 7149-65-7
- Ethyl (S)-2-oxopyrolidine-5-carboxylate.
- Ethyl 5-oxo-2-pyrrolidinecarboxylate
- CS-W020688
- EN300-185981
- (S)-(+)-ETHYL 2-PYRROLIDONE-5-CARBOXYLATE
- AC-708
- NSC-72279
- NSC-166529
- AKOS015909837
- ETHYL PCA [INCI]
- EINECS 230-480-9
- (S)-ethyl 5-oxopyrrolidine-2-carboxylate;H-Pyr-OEt
- Q27252722
- Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate, 98%
- PROLINE, 5-OXO-, ETHYL ESTER, L-
- L-Proline, 5-oxo-, ethyl ester
- CHEMBL4229168
- BDBM50460039
- DS-1658
- (S)-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester
- BP-12288
- (2S)-5-Oxopyrrolidine-2-carboxylic acid ethyl ester
- UNII-1PS59ES316
- ETHYL PCA
- QYJOOVQLTTVTJY-YFKPBYRVSA-N
- AQ-405/40679537
- ethyl (s)-(+)-2-pyrrolidinone-5-carboxylate
- NS00080587
- NSC 72279
- AM20100678
- DTXSID201303392
- ETHYL L-2-OXO-5-PYRROLIDINECARBOXYLATE
- ETHYL (S)-PYROGLUTAMATE
- L-Pyroglutamic acid ethyl ester, puriss., >=98.5% (sum of enantiomers, HPLC)
- A9360
- SCHEMBL905284
- NSC 166529
- pyroglutamic acid ethyl ester
- Ethyl (S)-5-oxopyrrolidine-2-carboxylate
- VAMACTIVE 47
- ETHYL L-2-PYRROLIDONE-5-CARBOXYLATE
- MFCD00064497
- DB-005490
- Ethyl (2S)-5-oxopyrrolidine-2-carboxylate
-
- MDL: MFCD00064497
- インチ: 1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
- InChIKey: QYJOOVQLTTVTJY-YFKPBYRVSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C([C@]1([H])C([H])([H])C([H])([H])C(N1[H])=O)=O
計算された属性
- せいみつぶんしりょう: 157.07400
- どういたいしつりょう: 157.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 55.4
じっけんとくせい
- 色と性状: 白色または乳白色固体
- 密度みつど: 1.2483 (rough estimate)
- ゆうかいてん: 47-51 °C (lit.)
- ふってん: 176 °C/12 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.4310 (estimate)
- PSA: 55.40000
- LogP: 0.15690
- ようかいせい: 未確定
- ひせんこうど: -3.5 º (c=5, water)
- 光学活性: [α]19/D +3.3°, c = 10 in ethanol
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
- 福カードFコード:3-10
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:Sealed in dry,2-8°C
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2929-5G |
Ethyl L-Pyroglutamate |
7149-65-7 | >98.0%(GC) | 5g |
¥60.00 | 2024-04-15 | |
Ambeed | A242616-1kg |
Ethyl (S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 98% | 1kg |
$177.0 | 2025-02-20 | |
abcr | AB353722-5 g |
Ethyl (S)-(+)-2-pyrrolidinone-5-carboxylate; 97% |
7149-65-7 | 5g |
€68.30 | 2023-04-26 | ||
Ambeed | A242616-10g |
Ethyl (S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 98% | 10g |
$5.0 | 2025-02-20 | |
Ambeed | A242616-25g |
Ethyl (S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 98% | 25g |
$11.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040677-100g |
L-Pyroglutamic acid ethyl ester |
7149-65-7 | 98% | 100g |
¥100.00 | 2024-05-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E55730-100g |
L-Pyroglutamic acid ethyl ester |
7149-65-7 | 98% | 100g |
¥178.0 | 2021-09-09 | |
abcr | AB353722-25 g |
Ethyl (S)-(+)-2-pyrrolidinone-5-carboxylate, 97%; . |
7149-65-7 | 97% | 25 g |
€82.00 | 2023-07-19 | |
abcr | AB353722-1 kg |
Ethyl (S)-(+)-2-pyrrolidinone-5-carboxylate; 97% |
7149-65-7 | 1kg |
€714.50 | 2021-09-16 | ||
Apollo Scientific | OR322668-100g |
Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate |
7149-65-7 | 98+% | 100g |
£18.00 | 2025-03-21 |
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 関連文献
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
Ethyl (2S)-5-oxopyrrolidine-2-carboxylateに関する追加情報
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate and Its Significance in Modern Chemical Biology
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate, a compound with the CAS number 7149-65-7, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its specific stereochemistry and structural features, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The stereochemical configuration at the 2-position, denoted as (S), plays a crucial role in determining its biological activity and interaction with biological targets.
The structural motif of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate consists of a pyrrolidine ring substituted with an ester group at the 2-position and a carbonyl group at the 5-position. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for its use in designing novel bioactive molecules. The pyrrolidine scaffold is particularly interesting because it is a common structural element found in many biologically active compounds, including natural products and synthetic drugs.
In recent years, there has been a surge in research focused on understanding the role of stereoisomers in biological systems. The (S)-configuration of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate makes it a valuable tool for studying stereoselectivity in drug design. For instance, studies have shown that the (S)-enantiomer often exhibits different pharmacological properties compared to its (R)-counterpart, highlighting the importance of chirality in drug development. This has spurred interest in developing methods for the efficient synthesis and resolution of stereoisomers, which are essential for producing enantiomerically pure compounds.
The ester group in Ethyl (2S)-5-oxopyrrolidine-2-carboxylate also contributes to its versatility as a building block in organic synthesis. Ester functionalities are widely used in medicinal chemistry due to their reactivity and ease of modification. They can be hydrolyzed back to carboxylic acids or converted into other functional groups, making them valuable intermediates in the synthesis of more complex molecules. This reactivity has been leveraged in various synthetic strategies to construct intricate scaffolds that mimic natural products or designed heterocycles.
One of the most compelling aspects of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate is its potential application in drug discovery. The pyrrolidine ring is a privileged scaffold that has been extensively explored in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. For example, pyrrolidine derivatives have shown promise as inhibitors of various enzymes involved in metabolic pathways and as modulators of neurotransmitter receptors. The specific stereochemistry of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate may enable it to interact with biological targets in a unique way, offering new opportunities for therapeutic intervention.
Recent advancements in computational chemistry have also facilitated the study of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate and its derivatives. Molecular modeling techniques can be used to predict how this compound might bind to biological targets and to identify potential lead structures for drug development. These computational approaches are particularly valuable for exploring virtual libraries of compounds and for optimizing lead structures before they are synthesized experimentally. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
The synthesis of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate presents an interesting challenge due to the need to maintain the correct stereochemistry at multiple points during the reaction sequence. Advances in asymmetric synthesis have provided new tools for constructing chiral centers efficiently and selectively. For instance, catalytic asymmetric hydrogenation and enzymatic resolutions are powerful methods for achieving high enantiomeric purity without resorting to laborious chiral auxiliary-based approaches. These methods have been instrumental in producing enantiomerically pure forms of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate, which are essential for evaluating its biological activity.
The biological activity of Ethyl (2S)-5-oxopyrrolidine-2-carboxylate has been explored in several preclinical studies. These studies have focused on understanding how this compound interacts with specific biological targets and how it affects cellular processes. For example, preliminary data suggest that Ethyl (2S)-5-oxopyrrolidine-2-carboxylate may exhibit inhibitory effects on certain enzymes or may modulate signaling pathways relevant to diseases such as cancer or neurodegenerative disorders. While these findings are promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The future prospects for Ethyl (2S)-5-oxopyrrolidine-2-carboxylate are exciting given its unique structural features and potential applications. Continued research into its biological activity will be crucial for identifying new therapeutic uses and for developing novel drug candidates based on this scaffold. Additionally, exploring new synthetic methodologies will be important for producing related compounds efficiently and on scale. As our understanding of stereoselectivity and molecular recognition improves, compounds like Ethyl (2S)-5-oxopyrrolidine-2-carboxylate will likely play an increasingly important role in drug discovery and development.
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